Red-Shifted Activation Wavelength Enables Single- and Two-Photon Uncaging with Broader Experimental Compatibility
PA-Nic TFA's coumarin cage, installed via quaternary ammonium linkage, enables photolysis at ~405 nm (λmax = 404 nm) . This red-shifted activation wavelength, compared to earlier nitrobenzyl- or benzoin-based caging groups typically requiring UV light (~350-365 nm), reduces phototoxicity and improves tissue penetration [1]. Furthermore, PA-Nic TFA is compatible with two-photon excitation at <900 nm, with maximum two-photon cross-section at 810 nm . This dual excitation capability (1P at 405 nm; 2P at 810 nm) is a direct design outcome not shared by all caged nicotine analogs and is essential for deep-tissue or subcellular mapping studies.
| Evidence Dimension | Activation Wavelength and Two-Photon Compatibility |
|---|---|
| Target Compound Data | λmax = 404 nm (390 ± 10 nm); Two-photon uncaging at <900 nm (max at 810 nm) |
| Comparator Or Baseline | Conventional nitrobenzyl- or benzoin-caged compounds typically require ~350-365 nm UV light; not all caged nicotine analogs support two-photon excitation |
| Quantified Difference | ~50 nm red shift relative to UV cages; explicit two-photon cross-section optimization |
| Conditions | Spectrophotometric characterization in aqueous buffer |
Why This Matters
Researchers requiring deep-tissue imaging or two-photon mapping of nAChR distribution must select a caged nicotine with validated two-photon compatibility; PA-Nic TFA is specifically optimized for this application.
- [1] Banala S, Arvin MC, Bannon NM, et al. Photoactivatable drugs for nicotinic optopharmacology. Nat Methods. 2018;15(5):347-350. View Source
